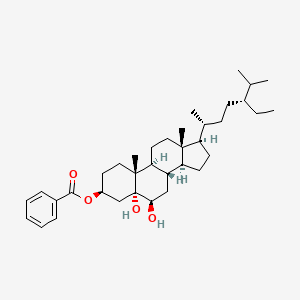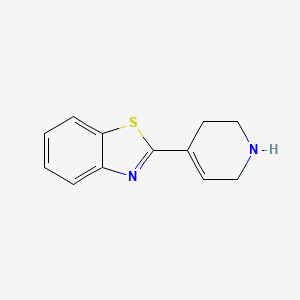
5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate is a derivative of stigmastane, a type of steroid. This compound is characterized by the presence of hydroxy groups at positions 3, 5, and 6, and a benzoate group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate typically involves the hydroxylation of stigmastane at positions 3, 5, and 6, followed by the esterification of the hydroxyl group at position 3 with benzoic acid. The hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The esterification reaction is usually carried out in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the extraction of stigmastane from natural sources, such as the roots of Breynia fruticosa, followed by chemical modification to introduce the desired functional groups. The process typically includes multiple purification steps to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, converting them into hydrogen atoms.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of stigmastane-3,5,6-trione.
Reduction: Formation of stigmastane.
Substitution: Formation of various stigmastane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role as a plant metabolite and its potential effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 3, 5, and 6 allow the compound to form hydrogen bonds with various biological molecules, influencing their activity. The benzoate group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stigmastane-3beta,5alpha,6beta-triol: Lacks the benzoate group, making it less lipophilic.
5alpha,6beta-Dihydroxysitosterol: Similar structure but different functional groups.
Sitostanetriol: Another derivative of stigmastane with different hydroxylation patterns
Uniqueness
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate is unique due to the presence of the benzoate group, which enhances its lipophilicity and potentially its biological activity. This modification can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable molecule for various scientific and industrial applications .
Propriétés
Numéro CAS |
59297-18-6 |
|---|---|
Formule moléculaire |
C36H56O4 |
Poids moléculaire |
552.8 g/mol |
Nom IUPAC |
[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C36H56O4/c1-7-25(23(2)3)14-13-24(4)29-15-16-30-28-21-32(37)36(39)22-27(40-33(38)26-11-9-8-10-12-26)17-20-35(36,6)31(28)18-19-34(29,30)5/h8-12,23-25,27-32,37,39H,7,13-22H2,1-6H3/t24-,25-,27+,28+,29-,30+,31+,32-,34-,35-,36+/m1/s1 |
Clé InChI |
ICXVTVDXKXOCCK-VMTMXRMOSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)


![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)





![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)



